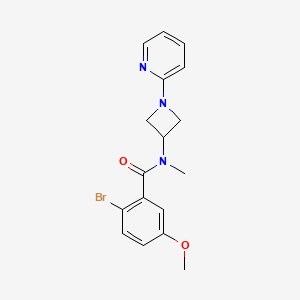

![molecular formula C19H11F2N3OS B2410090 2,4-二氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863588-55-0](/img/structure/B2410090.png)

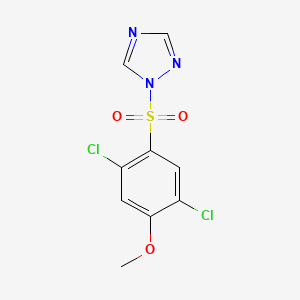

2,4-二氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, commonly known as DTBP, is a small molecule that has been extensively studied for its potential applications in scientific research. DTBP belongs to a class of compounds known as kinase inhibitors, which are molecules that selectively target and inhibit specific enzymes involved in cellular signaling pathways.

科学研究应用

合成工艺和方法学

无金属氧化 C-H 官能化:一项研究提出了一种无金属方法,用于合成具有生物活性的 N-(吡啶-2-基)苯并[d]噻唑-2-胺,其与目标化合物具有相同的结构基序。该合成利用苯基碘(III)双(三氟乙酸盐)进行氧化 C-S 键形成,具有广泛的底物范围、较短的反应时间和简单的纯化程序 (Mariappan 等人,2016 年)。

噻唑并吡啶衍生物的绿色合成:另一项研究重点关注噻唑并吡啶共轭苯甲酰胺的绿色合成,强调该化合物的骨架对于各种具有生物活性的实体非常重要。该合成通过一锅三组分反应进行,得到具有中等抗菌活性的产物,展示了一种可持续且经济的方法 (Karuna 等人,2021 年)。

生物活性与应用

抗菌剂:新型噻唑并吡啶衍生的杂环杂化物的合成显示出对金黄色葡萄球菌和枯草芽孢杆菌菌株具有中等抗菌活性。这项研究表明结构相似的化合物在抗菌应用中的潜力 (Karuna 等人,2021 年)。

VEGFR-2 激酶抑制:对与目标化合物密切相关的取代苯甲酰胺的研究发现,它们是血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效且选择性抑制剂。这些发现强调了该化合物在癌症研究中的相关性,特别是在抑制肿瘤血管生成方面 (Borzilleri 等人,2006 年)。

作用机制

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .

Result of Action

The compound’s action results in the inhibition of PI3K, which can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells. This makes it a potential candidate for anti-cancer drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvent polarity can affect the compound’s absorption due to the intramolecular charge transfer (ICT) process . Additionally, the compound’s inhibitory activity can be affected by the presence of other molecules in the environment.

属性

IUPAC Name |

2,4-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F2N3OS/c20-12-5-8-14(15(21)10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESUXWKHUHMQNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

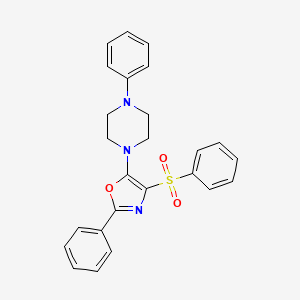

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

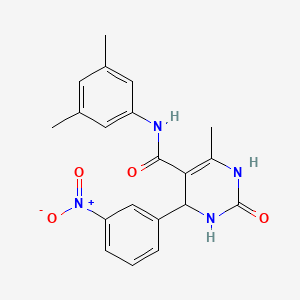

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)

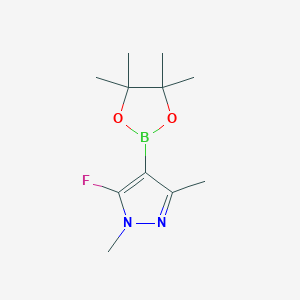

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410020.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)